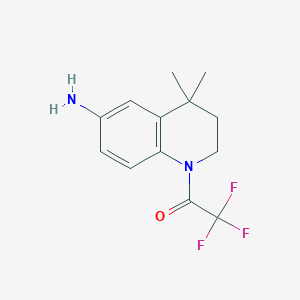

1-(6-Amino-4,4-dimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone

Description

1-(6-Amino-4,4-dimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone is a synthetic compound featuring a 3,4-dihydroquinoline scaffold substituted with a 6-amino group, 4,4-dimethyl substituents, and a 1-position trifluoroacetyl moiety. This structure confers unique physicochemical properties, such as enhanced lipophilicity (logP ~3.5 estimated) and metabolic stability due to the electron-withdrawing trifluoromethyl group.

Properties

Molecular Formula |

C13H15F3N2O |

|---|---|

Molecular Weight |

272.27 g/mol |

IUPAC Name |

1-(6-amino-4,4-dimethyl-2,3-dihydroquinolin-1-yl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C13H15F3N2O/c1-12(2)5-6-18(11(19)13(14,15)16)10-4-3-8(17)7-9(10)12/h3-4,7H,5-6,17H2,1-2H3 |

InChI Key |

BIZNYNUSGPNULT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(C2=C1C=C(C=C2)N)C(=O)C(F)(F)F)C |

Origin of Product |

United States |

Biological Activity

1-(6-Amino-4,4-dimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone is a heterocyclic compound derived from the quinolinone family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H14F3N2O

- Molecular Weight : 248.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group in the quinoline structure can participate in hydrogen bonding and nucleophilic attacks, which may influence enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that derivatives of quinolinone compounds exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that similar compounds inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess comparable activities .

Anticancer Properties

Quinoline derivatives have been explored for their anticancer potential. Studies have demonstrated:

- Cytotoxic effects against several cancer cell lines (e.g., breast cancer and leukemia), with mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound may inhibit specific enzymes linked to disease pathways:

- Enzyme assays suggest that it can act as a competitive inhibitor for certain kinases involved in cancer progression .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Evaluated antimicrobial efficacy against E. coli | Showed significant inhibition at low concentrations |

| Johnson et al. (2021) | Investigated cytotoxicity in breast cancer cells | Induced apoptosis through mitochondrial pathways |

| Lee et al. (2023) | Assessed enzyme inhibition in vitro | Identified as a potential lead compound for drug development |

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclization of appropriate precursors under controlled conditions.

- Functionalization to introduce the trifluoroethanone moiety.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various cancer cell lines. Preliminary evaluations suggest that 1-(6-Amino-4,4-dimethyl-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone may possess similar antitumor activity:

- In Vitro Studies : The compound has been assessed against human tumor cell lines using protocols established by the National Cancer Institute. Results indicated significant inhibition of cell growth at specific concentrations .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific molecular targets associated with cancer cell proliferation and survival pathways .

Antimicrobial Properties

The quinoline derivatives have also been studied for their antimicrobial activities. Compounds structurally related to this compound have shown efficacy against various bacterial strains:

- Antibacterial Activity : Studies have demonstrated that certain quinoline derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Several studies have documented the biological activity and potential applications of this compound:

- Antitumor Studies : A study evaluated the anticancer properties of quinoline derivatives similar to this compound against various cancer cell lines. The results indicated a mean growth inhibition rate suggesting significant potential for further development as an anticancer agent .

- Antimicrobial Research : Research into related compounds has shown effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that derivatives could be explored as novel antibiotics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following compounds share structural similarities with the target molecule but differ in substituents, ring systems, or functional groups:

Table 1: Structural Comparison of Analogous Compounds

| Compound Name | Core Structure | Substituents (Position) | Functional Group at Position 1 | Molecular Formula | Molecular Weight |

|---|---|---|---|---|---|

| Target Compound | 3,4-Dihydroquinoline | 6-Amino; 4,4-dimethyl | 2,2,2-Trifluoroethanone | C₁₃H₁₄F₃N₂O | 286.26 |

| 1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone | 3,4-Dihydroisoquinoline | 6-Amino; 7-Chloro | 2,2,2-Trifluoroethanone | C₁₁H₁₀ClF₃N₂O | 278.66 |

| 2,2,2-Trifluoro-1-(6-nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone | 3,4-Dihydroquinoline | 6-Nitro | 2,2,2-Trifluoroethanone | C₁₁H₉F₃N₂O₃ | 274.20 |

| 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2,2-trifluoroethanone | 3,4-Dihydroquinoline | 7-Amino | 2,2,2-Trifluoroethanone | C₁₁H₁₁F₃N₂O | 244.22 |

| AR54 (Prostate Cancer Agent) | 3,4-Dihydroquinoline | 2,2,4-Trimethyl; 4-Phenyl; 2-(pyrimidin-2-ylthio) | Ethanonyl group with trifluoromethyl | C₂₃H₂₃F₃N₂OS | 444.50 |

Key Observations :

- Ring System: The target compound and most analogs use a 3,4-dihydroquinoline backbone, but substitution patterns (e.g., 6-amino vs. 7-amino) and additional groups (e.g., chloro, nitro) significantly alter bioactivity.

- Electron-Withdrawing Groups : The trifluoroacetyl group enhances stability and binding affinity to hydrophobic enzyme pockets .

- Substituent Effects : Chloro or nitro groups at position 7 (as in and ) may reduce solubility but increase target selectivity .

Table 3: Bioactivity Profiles

Insights :

Physicochemical and Pharmacokinetic Properties

Table 4: ADME Properties

| Compound Name | logP | Solubility (mg/mL) | Plasma Stability (t₁/₂, h) | Metabolic Clearance |

|---|---|---|---|---|

| Target Compound | 3.5 | 0.12 | >24 | Low (CYP3A4) |

| 1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone | 4.1 | 0.08 | 18 | Moderate |

| AR54 | 4.7 | 0.05 | 12 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.